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Introduction

JET-209 is an exceptionally potent and selective Proteolysis Targeting Chimera (PROTAC)
designed to induce the degradation of the transcriptional coactivators CREB-binding protein
(CBP) and its paralogue p300.[1][2] These proteins are critical regulators of gene expression
and are attractive therapeutic targets in various malignancies, including acute leukemia. As a
bifunctional molecule, JET-209 brings CBP/p300 into proximity with an E3 ubiquitin ligase,
leading to their ubiquitination and subsequent degradation by the proteasome. This targeted
protein degradation offers a powerful mechanism to inhibit the growth of leukemia cells.

These application notes provide a summary of the in vitro activity of JET-209 in leukemia cell
lines, detailed protocols for key experimental assays, and a schematic of the underlying
signaling pathway.

Quantitative Data Summary

JET-209 demonstrates potent degradation of CBP and p300 proteins and robust inhibition of
cell growth in acute leukemia cell lines. The following tables summarize the available
guantitative data for JET-209's activity.

Table 1: Protein Degradation Efficiency of JET-209 in RS4;11 Leukemia Cells
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. Treatment .
Target Protein DCso (nM) Dmax (%) . Cell Line
Time
CBP 0.05 >95 4 hours RS4;11
p300 0.2 >95 4 hours RS4;11

DCso: Half-maximal degradation concentration. Dmax: Maximum degradation.[1][2]

Table 2: Anti-proliferative Activity of JET-209 in Acute Leukemia Cell Lines

Cell Line Cancer Type ICs0 (NM)
RS4;11 Acute Lymphoblastic Leukemia  0.03
Subnanomolar to low
MOLM-13 Acute Myeloid Leukemia nanomolar (specific value not
publicly available)
Subnanomolar to low
MV4-11 Acute Myeloid Leukemia nanomolar (specific value not

publicly available)

Other representative acute

leukemia cell lines

Acute Leukemia

Subnanomolar to low
nanomolar (specific values not

publicly available)

ICso0: Half-maximal inhibitory concentration.[3][4]

Signaling Pathway

JET-209 initiates the degradation of CBP and p300, which are crucial coactivators for a

multitude of transcription factors implicated in leukemia cell survival and proliferation. The

degradation of CBP/p300 leads to the downregulation of key oncogenic gene expression

programs.
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Caption: Mechanism of action of JET-209 in leukemia cells.
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Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the efficacy of JET-
209 in leukemia cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the ICso of JET-209 on the proliferation of leukemia cells.

Materials:

Leukemia cell lines (e.g., RS4;11, MOLM-13, MV4-11)
 RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
o JET-209 (stock solution in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO

o 96-well plates

o Multichannel pipette

» Plate reader

Procedure:

o Cell Seeding:
o Culture leukemia cells to logarithmic growth phase.
o Harvest and count the cells.

o Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 uL of culture
medium.
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o Incubate for 24 hours at 37°C in a 5% CO:2 incubator.

Compound Treatment:

o Prepare serial dilutions of JET-209 in culture medium. A suggested starting range is 0.01
nM to 1000 nM.

o Include a vehicle control (DMSO) at the same final concentration as in the highest JET-
209 treatment.

o Add 100 pL of the diluted JET-209 or vehicle control to the respective wells.
Incubation:

o Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

MTT Addition and Incubation:

o Add 20 pL of MTT solution to each well.

o Incubate for 4 hours at 37°C in a 5% COz2 incubator, allowing for the formation of formazan
crystals.

Solubilization:

o Carefully remove the medium from each well.

o Add 150 pL of DMSO to each well to dissolve the formazan crystals.

o Gently shake the plate for 10 minutes to ensure complete solubilization.

Data Acquisition:

[¢]

Measure the absorbance at 570 nm using a plate reader.

o

Calculate the percentage of cell viability relative to the vehicle control.

[e]

Determine the 1Cso value using a non-linear regression analysis.
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Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium lodide Staining)

This protocol is for the quantitative analysis of apoptosis in leukemia cells treated with JET-209
using flow cytometry.

Materials:

Leukemia cell lines

e Culture medium
e JET-209

e Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium lodide (PI),
and Binding Buffer)

o Phosphate-Buffered Saline (PBS)
o Flow cytometer
Procedure:
e Cell Treatment:
o Seed leukemia cells in 6-well plates at a density of 0.5 x 106 to 1 x 10° cells/mL.

o Treat the cells with JET-209 at various concentrations (e.g., 1x, 5x, and 10x of the 1Cso)
and a vehicle control for 24-48 hours.

o Cell Harvesting and Washing:
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o Harvest the cells by centrifugation at 300 x g for 5 minutes.

o Wash the cells twice with cold PBS.
e Staining:

o Resuspend the cell pellet in 100 pL of 1X Binding Buffer.

o Add 5 pL of Annexin V-FITC and 5 L of PI.

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
e Sample Preparation for Flow Cytometry:

o Add 400 pL of 1X Binding Buffer to each tube.
o Data Acquisition and Analysis:

o Analyze the samples on a flow cytometer within 1 hour.

o Use unstained, Annexin V-FITC only, and PI only stained cells for compensation.

o Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late
apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/Pl+) cells.

Cell Cycle Analysis (Propidium lodide Staining)

This protocol is for analyzing the effect of JET-209 on the cell cycle distribution of leukemia
cells.

Materials:

Leukemia cell lines

Culture medium

JET-209

Cold 70% Ethanol
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e PBS

e Propidium lodide (PI) staining solution (containing Pl and RNase A)

e Flow cytometer

Procedure:

e Cell Treatment:

o Seed leukemia cells and treat with JET-209 at various concentrations and a vehicle
control for 24-48 hours as described in the apoptosis assay.

e Cell Harvesting and Fixation:

Harvest the cells and wash once with PBS.

[¢]

[¢]

Resuspend the cell pellet in 1 mL of cold PBS.

[e]

While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.

o

Incubate at -20°C for at least 2 hours (or overnight).

e Staining:

[¢]

Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

Wash the cells once with PBS.

[e]

(¢]

Resuspend the cell pellet in 500 pL of PI staining solution.

[¢]

Incubate for 30 minutes at room temperature in the dark.

o Data Acquisition and Analysis:

o Analyze the samples on a flow cytometer.

o Use a histogram to analyze the DNA content and quantify the percentage of cells in the
GO0/G1, S, and G2/M phases of the cell cycle.
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Western Blotting for CBP and p300 Degradation

This protocol is to confirm the degradation of CBP and p300 proteins in leukemia cells following
treatment with JET-209.

Materials:

Leukemia cell lines

e Culture medium

e JET-209

o RIPA lysis buffer with protease and phosphatase inhibitors
o BCA Protein Assay Kit

e SDS-PAGE gels

» Transfer buffer

» PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (anti-CBP, anti-p300, anti-GAPDH or anti-3-actin as a loading control)
o HRP-conjugated secondary antibody

o ECL Western Blotting Substrate

e Chemiluminescence imaging system

Procedure:

e Cell Treatment and Lysis:

o Treat leukemia cells with JET-209 at various concentrations (e.g., 0.1, 1, 10, 100 nM) for 4
hours.
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o Lyse the cells in RIPA buffer.

e Protein Quantification:
o Determine the protein concentration of the lysates using a BCA assay.
e SDS-PAGE and Transfer:
o Load equal amounts of protein (20-30 pg) onto an SDS-PAGE gel.
o Transfer the separated proteins to a PVDF membrane.
e Immunoblotting:
o Block the membrane with blocking buffer for 1 hour at room temperature.
o Incubate the membrane with primary antibodies overnight at 4°C.

o Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Detection:
o Wash the membrane with TBST.

o Add ECL substrate and visualize the protein bands using a chemiluminescence imaging
system.

o Quantify the band intensities to determine the extent of protein degradation.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and
experimental conditions. It is recommended to consult the original research articles for further
details where available. The provided quantitative data is based on publicly available
information and may not be exhaustive. For research use only. Not for use in diagnostic
procedures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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